Methyl tetrahydropyran-4-carboxylate
Overview
Description
Methyl tetrahydropyran-4-carboxylate: is an organic compound with the molecular formula C7H12O3 . It is a colorless liquid with a boiling point of 197°C and a density of 1.080 g/mL at 20°C . This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Mechanism of Action
Target of Action
Methyl tetrahydropyran-4-carboxylate, also known as Methyl tetrahydro-2H-pyran-4-carboxylate, is primarily used in research and development .
Mode of Action
It’s often used in the synthesis of other compounds .
Biochemical Pathways
It’s known to be used in the synthesis of cycloalkylamide derivatives, tetrahydro-2-furoic chloride, and tetrahydro-2h-pyran-4-carboxylic chloride .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl tetrahydropyran-4-carboxylate can be synthesized from tetrahydro-2H-pyran-4-carboxylic acid and dimethyl sulfate . The reaction typically involves the esterification of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves high-pressure and high-temperature conditions. A basic catalyst is used to facilitate the reaction between tetrahydropyran and carbon dioxide .
Chemical Reactions Analysis
Types of Reactions: Methyl tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydropyran-4-carboxylic acid.
Reduction: It can be reduced to form tetrahydropyran-4-methanol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tetrahydropyran-4-carboxylic acid.
Reduction: Tetrahydropyran-4-methanol.
Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl tetrahydropyran-4-carboxylate is used as an intermediate in the synthesis of cycloalkylamide derivatives and tetrahydro-2-furoic chloride . It is also used in the preparation of tetrahydro-2H-pyran-4-carboxylic chloride.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including inhibitors of soluble epoxide hydrolase, which have potential therapeutic applications .
Industry: In industrial applications, this compound is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
- Tetrahydro-2H-pyran-4-carboxylic acid
- Tetrahydropyran-4-methanol
- Tetrahydro-2-furoic chloride
Uniqueness: Methyl tetrahydropyran-4-carboxylate is unique due to its specific ester functional group, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
methyl oxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCMVGXVKBJYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378519 | |
Record name | Methyl tetrahydropyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110238-91-0 | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110238-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl tetrahydropyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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